6-Amino-4-chloronicotinic acid

説明

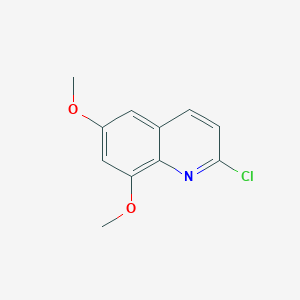

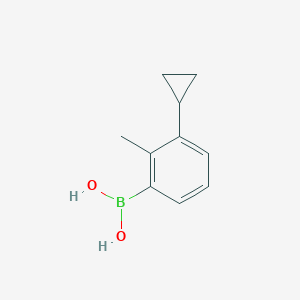

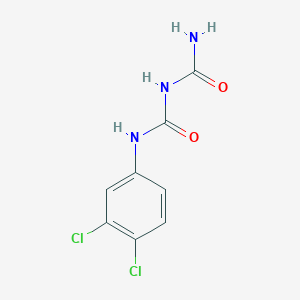

6-Amino-4-chloronicotinic acid is a chemical compound with the molecular formula C6H5ClN2O2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The molecular structure of 6-Amino-4-chloronicotinic acid is represented by the formula C6H5ClN2O2 . The InChI key for this compound is OXBLGNNZCHCRLC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Amino-4-chloronicotinic acid is a solid substance . It has a molecular weight of 172.57 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用

Neonicotinoids Production

6-Amino-4-chloronicotinic acid is a key component in the production of neonicotinoids . Neonicotinoids are a class of pesticides widely used in different phases of agricultural crops . They mainly attack the nicotinic acetylcholine receptors, generate nervous stimulation, receptor clot, paralysis and finally cause death .

Environmental Impact Studies

This compound is used in studies to understand the environmental impact of pesticide application in agriculture . The overuse of agrochemicals can contaminate the environment and impact humans in both the short- and long-term .

Biodegradation Research

6-Amino-4-chloronicotinic acid is used in research on biodegradation and bioremediation processes for neonicotinoids . These studies focus on employing isolated microorganisms (bacteria and fungi), consortiums of microorganisms, and different types of soils, biobeds, and biomixtures .

Microbial Technologies

This compound is used in the development of microbial technologies for the degradation of neonicotinoids . Biological methods are considered cost-effective, eco-friendly and most efficient .

Metabolic Pathways Research

6-Amino-4-chloronicotinic acid is used in research to understand the various metabolic pathways for the microbial degradation of neonicotinoids . This includes the investigation of different enzymes, genes, plasmids, and proteins .

Innovative Tools Development

This compound is used in the development of innovative tools, databases, multi-omics strategies and immobilization techniques of microbial cells to detect and degrade neonicotinoids in the environment .

Safety And Hazards

特性

IUPAC Name |

6-amino-4-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBLGNNZCHCRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-4-chloronicotinic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2375801.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2375805.png)

![N-(2-furylmethyl)-4-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2375816.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2375821.png)